molecular formula C8H6O6 B12648916 3,5-Dihydroxyphthalic acid CAS No. 3209-07-2

3,5-Dihydroxyphthalic acid

Cat. No.: B12648916
CAS No.: 3209-07-2
M. Wt: 198.13 g/mol
InChI Key: BMNZPIHTZJNWOV-UHFFFAOYSA-N
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Description

3,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydroxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of phthalic acid or its esters. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of catalysts, such as vanadium pentoxide, can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxyphthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dihydroxyphthalic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyphthalic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    3,4-Dihydroxyphthalic Acid: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

    4,5-Dihydroxyphthalic Acid: Another isomer with distinct chemical properties and uses

Uniqueness

Its ability to undergo various chemical reactions and its antioxidant properties make it valuable in research and industrial applications .

Properties

CAS No.

3209-07-2

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

3,5-dihydroxyphthalic acid

InChI

InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

BMNZPIHTZJNWOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O

Origin of Product

United States

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